REACTION_CXSMILES
|
[C:1]([O-:4])(=[O:3])[CH3:2].[Sn+2:5].[C:6]([O-:9])(=[O:8])[CH3:7]>C(O)(=O)C>[C:1]([O-:4])(=[O:3])[CH3:2].[Sn+4:5].[C:6]([O-:9])(=[O:8])[CH3:7].[C:1]([O-:4])(=[O:3])[CH3:2].[C:1]([O-:4])(=[O:3])[CH3:2] |f:0.1.2,4.5.6.7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Sn+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Catalyst preparation
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Name
|
tin acetate
|
Type
|
product
|
Smiles
|
C(C)(=O)[O-].[Sn+4].C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |